molecular formula C30H20BrN B12812428 9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole

9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole

Cat. No.: B12812428
M. Wt: 474.4 g/mol
InChI Key: QWEKIWSOCCIETA-UHFFFAOYSA-N
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Description

9-[1,1’-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole: is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[1,1’-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Suzuki Coupling: The biphenyl and phenyl groups are introduced via Suzuki coupling reactions, which involve the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and reduce costs. This includes the use of continuous flow reactors, scalable purification techniques, and cost-effective catalysts.

Chemical Reactions Analysis

Types of Reactions

9-[1,1’-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups to their corresponding reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 9-[1,1’-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[1,1’-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it a valuable compound for specialized applications in organic electronics and pharmaceuticals.

Properties

Molecular Formula

C30H20BrN

Molecular Weight

474.4 g/mol

IUPAC Name

3-bromo-6-phenyl-9-(3-phenylphenyl)carbazole

InChI

InChI=1S/C30H20BrN/c31-25-15-17-30-28(20-25)27-19-24(22-10-5-2-6-11-22)14-16-29(27)32(30)26-13-7-12-23(18-26)21-8-3-1-4-9-21/h1-20H

InChI Key

QWEKIWSOCCIETA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC=CC=C5)C6=C3C=CC(=C6)Br

Origin of Product

United States

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